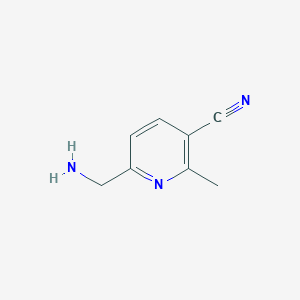

6-(Aminomethyl)-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

6-(aminomethyl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,5,10H2,1H3 |

InChI Key |

FUKLRLXKGHCWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)CN)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 6 Aminomethyl 2 Methylnicotinonitrile

Reactivity Profiles of the Nicotinonitrile Functional Groups

Transformations Involving the Nitrile Group (e.g., cycloadditions, reductions)

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgopenstax.org This reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion intermediate, which then undergoes a second hydride addition. openstax.org Subsequent protonation yields the primary amine. libretexts.orgopenstax.org Diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes at low temperatures. libretexts.orgwikipedia.org This occurs via the formation of a Lewis acid-base adduct, followed by hydride transfer and subsequent hydrolysis. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or palladium black is another effective method for nitrile reduction to primary amines. wikipedia.org

Cycloaddition: Nitriles can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of 2H-azirines with six-membered cyclic enols, catalyzed by copper(II), can lead to the formation of pyrrole-annulated systems. mdpi.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in either acidic or basic aqueous solutions. libretexts.orgopenstax.org In acidic conditions, the nitrile is protonated, increasing its electrophilicity and allowing for nucleophilic attack by water. libretexts.org Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. openstax.org Both pathways proceed through an amide intermediate. libretexts.orglibretexts.orgopenstax.org

Interactive Table: Reactions of the Nitrile Group

| Reaction | Reagent(s) | Product | Reference(s) |

| Reduction to Primary Amine | Lithium aluminum hydride (LiAlH₄) | Primary Amine | libretexts.orglibretexts.orgopenstax.org |

| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | libretexts.orgwikipedia.org |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Primary Amine | wikipedia.org |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | libretexts.orgopenstax.org |

| Cycloaddition | 2H-azirines, Cu(II) catalyst | Pyrrole-annulated systems | mdpi.com |

Reactions at the Aminomethyl Moiety (e.g., acylation, alkylation)

The aminomethyl group (-CH₂NH₂) is a primary amine and thus exhibits typical amine reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Acylation: The aminomethyl group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides.

Alkylation: Alkylation of the aminomethyl group can occur with alkyl halides, leading to the formation of secondary and tertiary amines.

The selective reduction of a nitrile in the presence of other functional groups, such as a nitro group, can be achieved using specific reagents like a mixture of boron trifluoride etherate and sodium borohydride. calvin.edu This highlights the ability to selectively target the nitrile for reduction while leaving the aminomethyl group intact.

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the pyridine (B92270) ring can also participate in chemical reactions, although it is generally less reactive than the nitrile and aminomethyl groups. The acidity of the methyl protons can be increased by the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by strong bases. This can be followed by reaction with electrophiles.

Pyridine Ring Reactivity

The pyridine ring in 6-(aminomethyl)-2-methylnicotinonitrile is an electron-deficient aromatic system due to the electronegative nitrogen atom. matanginicollege.ac.inimperial.ac.uk This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic and Nucleophilic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. matanginicollege.ac.inuoanbar.edu.iq The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, in acidic conditions typically used for EAS reactions like nitration and sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated. uoanbar.edu.iqrsc.org Electrophilic substitution, when it does occur, generally proceeds at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. uoanbar.edu.iqslideshare.net

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions. uoanbar.edu.iqyoutube.com A leaving group at one of these positions can be readily displaced by a nucleophile. The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this reaction. youtube.comyoutube.com

Interactive Table: Reactivity of the Pyridine Ring

| Reaction Type | Position(s) of Attack | Reactivity Compared to Benzene | Reference(s) |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Deactivated | matanginicollege.ac.inuoanbar.edu.iqrsc.org |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Activated | uoanbar.edu.iqyoutube.com |

Heterocyclic Ring Transformations

The pyridine ring can undergo various ring transformation reactions, although specific examples for this compound are not extensively documented. In general, such transformations can involve ring-opening, ring-expansion, or ring-contraction, often under specific reaction conditions or through photochemical methods. For instance, some heterocyclic systems can undergo ring contraction, such as the transformation of 5,6-dihydro-4H-1,2,4,5-oxatriazines into 1H-1,2,4-triazoles. researchgate.net

Detailed Mechanistic Elucidation of Key Reactions

A definitive mechanistic elucidation for key reactions of this compound is not prominently documented. However, by examining analogous systems, plausible reaction pathways can be proposed.

Investigation of Reaction Intermediates

Specific investigations into the reaction intermediates of this compound are not found in the reviewed literature. Generally, in reactions involving pyridine derivatives, the stability of intermediates plays a crucial role in determining the reaction outcome. For instance, in nucleophilic aromatic substitution reactions on the pyridine ring, the formation of a negatively charged intermediate, a Meisenheimer-like complex, is a key step. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is favored for attacks at the C2 and C4 positions. youtube.comquimicaorganica.org

Transition State Analysis

A specific transition state analysis for reactions involving this compound is not available in the public domain. For related nucleophilic aromatic substitution reactions of pyridinium ions, it has been observed that the entropy of activation can be quite variable, suggesting complex and varied transition states that are influenced by factors such as the solvation of reactants and transition states. nih.gov The transition states in these reactions are believed to involve a high degree of charge separation, and their stability is a determining factor in the reaction kinetics.

Functional Group Interconversions and Transformations

The functional groups of this compound offer several avenues for chemical transformations. mit.eduorganic-chemistry.org These interconversions are foundational for synthesizing a variety of derivatives. solubilityofthings.com

Oxidation Reactions

The aminomethyl group is susceptible to oxidation. While specific oxidation studies on this compound are not detailed, primary amines can generally be oxidized to various products, including imines, oximes, or, with stronger oxidizing agents, to nitro compounds. organic-chemistry.org The pyridine ring itself is relatively resistant to oxidation, but the methyl group could potentially be oxidized to a carboxylic acid under harsh conditions. Furthermore, the oxidation of N-aminopyridinium salts, formed by the amination of the pyridine nitrogen, can lead to the formation of 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the substituents on the pyridine ring. rsc.org

Table 1: Potential Oxidation Reactions

| Functional Group | Reagent/Condition | Potential Product |

| Aminomethyl | Mild Oxidizing Agent | Imine/Oxime |

| Aminomethyl | Strong Oxidizing Agent | Nitro group |

| Methyl Group | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |

| Pyridine Nitrogen (as N-aminopyridinium salt) | Aqueous Bromine | 1,1'-azopyridinium salt or 1-pyridiniopyridinium salt |

Substitution Reactions

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para (C2 and C4) to the ring nitrogen, especially when a good leaving group is present. youtube.comquimicaorganica.org In this molecule, the existing groups are not typical leaving groups. However, if a derivative were synthesized with a leaving group (e.g., a halide) at the C4 or C6 position, it would be susceptible to displacement by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. quimicaorganica.org The aminomethyl group can also undergo substitution reactions, for example, via conversion to a better leaving group. General substitution reactions are a cornerstone of organic chemistry, allowing for the replacement of one functional group with another. wikipedia.org

The aminomethyl group can also participate in cyclocondensation reactions. For instance, 2-(aminomethyl)pyridines are known to react with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid to form imidazo[1,5-a]pyridines. beilstein-journals.org This suggests that the aminomethyl group of this compound could potentially be used as a nucleophile in similar cyclization reactions.

Table 2: Potential Substitution and Condensation Reactions

| Reacting Moiety | Reagent/Condition | Reaction Type | Potential Product |

| Pyridine Ring (with leaving group at C4/C6) | Nucleophile (e.g., RO⁻, R₂NH) | Nucleophilic Aromatic Substitution | Substituted Pyridine |

| Aminomethyl group | Electrophilically activated nitroalkanes / PPA | Cyclocondensation | Imidazo[1,5-a]pyridine derivative |

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. The successful generation of a scientifically accurate article with the requested detailed research findings and data tables is contingent upon the availability of this primary data.

Without access to the ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry (HRMS) data for this compound, it is not possible to provide a comprehensive spectroscopic characterization and structural elucidation as per the specified outline. The creation of such an article would require access to proprietary data or the original synthesis and analysis of the compound, which is beyond the scope of this service.

Therefore, the request to generate a detailed article focusing solely on the chemical compound “this compound” with the provided structure cannot be fulfilled at this time due to the lack of necessary scientific data in the public domain.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Aminomethyl 2 Methylnicotinonitrile

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Fragmentation Pattern Interpretation

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ion and its fragments. While a specific experimental mass spectrum for 6-(Aminomethyl)-2-methylnicotinonitrile is not widely published, a fragmentation pattern can be predicted based on established chemical principles and the analysis of structurally similar compounds. libretexts.orgyoutube.com

The structure of this compound contains a pyridine (B92270) ring, a methyl group, a nitrile group, and an aminomethyl group. Upon electron impact ionization (EI), the molecule would form a molecular ion [M]•+. The most probable fragmentation pathways would involve the cleavage of the most labile bonds.

A primary and highly likely fragmentation event is the cleavage of the C-C bond between the pyridine ring and the aminomethyl group. This is a benzylic-type cleavage, which is favorable because it leads to the formation of a stable pyridinium-type cation.

Loss of the Amino Radical (•NH2): Cleavage of the C-N bond in the side chain could lead to a fragment at m/z [M-16].

Loss of the Aminomethyl Group (•CH2NH2): The most anticipated fragmentation is the alpha-cleavage at the benzylic position, resulting in the loss of the •CH2NH2 radical (mass = 30 Da). This would produce a highly stable methyl-cyanopyridinium cation, which would likely be the base peak in the spectrum. youtube.com

Loss of HCN: Pyridine rings containing a nitrile group can lose a molecule of hydrogen cyanide (HCN, mass = 27 Da) upon fragmentation. nih.gov

A plausible fragmentation pattern is summarized in the table below.

| Plausible Fragment (m/z) | Lost Neutral Fragment | Formula of Lost Fragment | Notes |

| [M-1] | H• | H | Loss of a hydrogen radical, typically from the methyl or aminomethyl group. |

| [M-16] | •NH2 | NH2 | Cleavage of the C-N bond in the aminomethyl side chain. |

| [M-27] | HCN | HCN | Loss of hydrogen cyanide from the pyridine ring, characteristic of aromatic nitriles. |

| [M-30] | •CH2NH2 | CH2NH2 | Benzylic cleavage, expected to be a major fragmentation pathway leading to a stable cation. This is often the base peak. |

Collision Cross Section (CCS) Analysis for Gas-Phase Structure

Collision Cross Section (CCS) analysis, typically coupled with ion mobility-mass spectrometry (IM-MS), provides information about the three-dimensional shape and size of an ion in the gas phase. nih.gov The CCS value is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas (like helium or nitrogen) while traversing the ion mobility cell. nih.gov This technique can distinguish between isomers that have the same mass but different shapes and can provide insights into the conformational flexibility of a molecule. nih.gov

As of this writing, no experimental or computationally derived CCS values for this compound have been reported in the scientific literature. The determination of such a value would require specialized IM-MS analysis and could be used to create a reference for identifying this compound in complex mixtures. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. The key functional groups of this compound each have characteristic absorption bands. While a specific spectrum for this compound is not publicly available, the expected absorption regions can be accurately predicted.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium (often two peaks) |

| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong |

| Alkyl C-H (CH₃, CH₂) | C-H Stretch | 2975 - 2850 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Nitrile (C≡N) | C≡N Stretch | 2260 - 2210 | Medium to Strong, Sharp |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. researchgate.net Vibrational modes that result in a change in polarizability are Raman active. For this compound, certain functional groups would yield strong and characteristic Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | C≡N Stretch | 2260 - 2210 | Strong |

| Pyridine Ring | Ring Breathing/Stretching | 1600 - 1450 | Strong |

| Alkyl C-H (CH₃, CH₂) | C-H Stretch | 2975 - 2850 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Amine (N-H) | N-H Stretch | 3500 - 3300 | Weak to Medium |

The nitrile (C≡N) and pyridine ring stretching vibrations are typically very strong in the Raman spectrum, making it an excellent tool for confirming the presence of these moieties. researchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.com

Principles and Application of Single Crystal X-ray Diffraction

Principles: Single-crystal X-ray diffraction is based on the principle of Bragg's Law. When a beam of monochromatic X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the planes of atoms in the crystal lattice. creative-biostructure.com The resulting diffraction pattern of spots (reflections) contains detailed information about the arrangement of atoms. By measuring the position and intensity of thousands of these reflections as the crystal is rotated, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be constructed. From this map, the precise coordinates of each atom can be determined, yielding highly accurate data on bond lengths, bond angles, and torsional angles. ncl.ac.uk

Application: To apply this technique to this compound, one would first need to grow a suitable, high-quality single crystal of the compound, typically through slow evaporation of a solution. This crystal would then be mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. researchgate.net An X-ray beam is directed at the crystal, and a detector collects the diffraction pattern. researchgate.net Software is then used to process this data, solve the phase problem, and refine the structural model to fit the experimental data.

Although a crystal structure for this compound has not been reported in the surveyed scientific literature, the application of SC-XRD would provide unambiguous proof of its structure. It would reveal the planarity of the pyridine ring, the precise bond lengths of the nitrile and aminomethyl groups, and the intermolecular interactions (such as hydrogen bonding from the amine group) that dictate how the molecules pack together in the solid state.

Molecular Geometry and Stereochemical Assignment

The molecular geometry of this compound is anticipated to be defined by the arrangement of its constituent pyridine ring, aminomethyl group, methyl group, and nitrile group. The geometry of such molecules is typically determined through single-crystal X-ray diffraction, which provides precise measurements of bond lengths, bond angles, and dihedral angles. nih.govwikipedia.org In the absence of a specific crystal structure for the title compound, its geometric parameters can be inferred from closely related structures that have been characterized using this technique.

For instance, the analysis of nicotinonitrile derivatives reveals that the pyridine ring is generally planar. researchgate.netaalto.fi The substituents attached to the ring, in this case, the aminomethyl and methyl groups, will have specific orientations relative to this plane. The carbon atoms of the methyl group are expected to exhibit sp³ hybridization, leading to a tetrahedral geometry around the carbon atom. Similarly, the nitrogen atom of the aminomethyl group will have a specific geometry, which can be influenced by its environment and any hydrogen bonding it participates in.

The Valence Shell Electron Pair Repulsion (VSEPR) theory can be used to predict the local geometry around the nitrogen atom of the aminomethyl group. libretexts.orglibretexts.orgyoutube.comyoutube.com With a lone pair of electrons and three bonded atoms (one carbon and two hydrogens), the nitrogen atom is expected to have a trigonal pyramidal geometry.

Key geometric parameters for related nicotinonitrile derivatives, determined by X-ray crystallography, are presented in the table below. These values provide a reasonable estimation of the expected bond lengths and angles for this compound.

| Parameter | Expected Value Range | Description |

| C-C (pyridine ring) | 1.37 - 1.40 Å | Bond lengths within the aromatic pyridine core. |

| C-N (pyridine ring) | 1.33 - 1.35 Å | Bond lengths of the carbon-nitrogen bonds within the pyridine ring. |

| C-C (methyl) | 1.49 - 1.52 Å | Bond length between the pyridine ring and the methyl group carbon. |

| C-C (aminomethyl) | 1.50 - 1.53 Å | Bond length between the pyridine ring and the aminomethyl group carbon. |

| C-N (aminomethyl) | 1.45 - 1.48 Å | Bond length of the carbon-nitrogen bond in the aminomethyl group. |

| C≡N (nitrile) | 1.14 - 1.16 Å | Bond length of the carbon-nitrogen triple bond of the nitrile group. |

| C-C-C (ring angle) | 118° - 122° | Internal bond angles within the pyridine ring. |

| C-N-C (ring angle) | 116° - 119° | Internal bond angle at the nitrogen atom of the pyridine ring. |

The stereochemistry of the molecule is achiral as there are no stereocenters present in the structure. The aminomethyl group is rotatable, and its conformation can be influenced by intermolecular interactions within the crystal lattice.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules of this compound arrange themselves in the solid state is dictated by a variety of intermolecular forces. These interactions are fundamental to the stability of the crystal lattice and can influence the physical properties of the compound. The analysis of crystal packing is typically performed using data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The aminomethyl group (-CH₂NH₂) provides hydrogen bond donors (the N-H groups), while the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.netresearchgate.net For example, in the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H⋯N hydrogen bonds into wave-like sheets. researchgate.net

Other Interactions: Weaker intermolecular forces, such as van der Waals forces and C-H···π interactions, will also play a role in the crystal packing. The methyl group and the methylene (B1212753) group of the aminomethyl substituent can participate in these weaker interactions, further stabilizing the crystal lattice.

The combination of these intermolecular forces will determine the final crystal packing arrangement. A detailed analysis of the crystal structure would reveal the specific motifs and patterns of these interactions, providing a comprehensive understanding of the supramolecular chemistry of this compound.

| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |

| Hydrogen Bond | N-H (aminomethyl) | N (pyridine) | D···A distance of ~2.9 - 3.2 Å |

| Hydrogen Bond | N-H (aminomethyl) | N (nitrile) | D···A distance of ~2.9 - 3.2 Å |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Centroid-centroid distance ~3.5 - 4.0 Å |

| C-H···π | C-H (methyl/aminomethyl) | Pyridine Ring | H···π distance ~2.6 - 3.0 Å |

Computational Chemistry Studies on 6 Aminomethyl 2 Methylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic characteristics of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's geometry, stability, and reactivity. nih.gov By optimizing the molecular structure to find its lowest energy state, researchers can calculate a wide array of electronic properties that explain how the molecule will interact with other chemical species. cuny.edu

A key component of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netscirp.org For instance, a study on the related compound 2-methoxy-4,6-diphenylnicotinonitrile using DFT calculations provided such descriptors, which are presented below as an example of the data that would be obtained for 6-(Aminomethyl)-2-methylnicotinonitrile. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Based on a Nicotinonitrile Analog (Data from a study on 2-methoxy-4,6-diphenylnicotinonitrile) mdpi.com

| Descriptor | Value (eV) | Description |

| HOMO Energy | -7.7691 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.3512 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4179 | Difference between LUMO and HOMO energies; an indicator of chemical stability. |

| Ionization Potential (IP) | 7.7691 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 2.3512 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 5.0602 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.7090 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 4.7219 | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table provides examples of reactivity descriptors calculated using DFT, illustrating the type of insights available for nicotinonitrile derivatives.

Molecular Dynamics Simulations

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment (like a solvent) on a timescale from picoseconds to microseconds. youtube.comnih.gov

Molecules that are not entirely rigid, such as this compound with its rotatable aminomethyl group, can exist in multiple spatial arrangements known as conformations. Conformational analysis, often performed in conjunction with MD simulations, aims to identify the most stable, low-energy conformations, as these are the ones the molecule is most likely to adopt. nih.gov

Studies on similar flexible molecules, like substituted piperazines or pyranoid sugar amino acids, show that the preferred geometry is determined by a delicate balance of steric hindrance and weak intramolecular interactions, such as hydrogen bonds. nih.gov For this compound, a key interaction would be the potential for a hydrogen bond between the hydrogen atoms of the amino group and the nitrogen atom of the pyridine (B92270) ring or the nitrile group. A computational conformational search would involve systematically rotating the single bonds and calculating the energy of each resulting structure to identify the most stable geometries.

Table 2: Hypothetical Conformational Analysis of the C-C Bond in the Aminomethyl Group (This table is a conceptual illustration of results from a conformational search.)

| Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |

| 0° (Eclipsed) | High | Steric clash between atoms. |

| 60° (Gauche) | Low | Favorable staggered arrangement; potential for weak intramolecular interactions. |

| 120° (Eclipsed) | High | Steric clash between atoms. |

| 180° (Anti) | Lowest | Most stable staggered arrangement, minimizing steric repulsion. |

This interactive table conceptualizes how relative energies for different rotational positions (conformers) are determined to find the most stable molecular shape.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic data. This is particularly useful for confirming the structure of newly synthesized compounds by comparing calculated spectra to experimental measurements. researchgate.netnih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. researchgate.net Recent benchmarks show that with appropriate functionals (e.g., WP04) and basis sets (e.g., 6-311++G(2d,p)), predicted shifts can closely match experimental values, aiding in structure elucidation and the assignment of complex spectra. github.io

Similarly, the vibrational frequencies of a molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. While initial calculations yield harmonic frequencies, these are often systematically scaled to account for anharmonicity, resulting in excellent agreement with experimental IR data. elixirpublishers.com

Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Shifts for a Related Pyrrole Derivative (Data from a computational study on twisted thia-norhexaphyrin, a related polypyrrolic system) researchgate.net

| Proton Type | Experimental Shift (ppm) | Calculated Shift (ppm) |

| CH Protons | 7.5 - 8.5 | 7.4 - 8.6 |

| NH Protons | 9.0 - 10.0 | 8.9 - 9.9 |

This interactive table demonstrates the typical correlation between experimentally measured and computationally predicted NMR chemical shifts, a technique applicable to this compound.

Computational Approaches for Exploring Structure-Reactivity Relationships

By integrating the insights from electronic structure calculations, conformational analysis, and spectroscopic predictions, computational chemistry provides a powerful platform for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR). researchgate.netchemrxiv.org

Applications of 6 Aminomethyl 2 Methylnicotinonitrile As a Synthetic Intermediate

A Building Block for Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-(Aminomethyl)-2-methylnicotinonitrile makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The amino group, the nitrile function, and the methyl group can all participate in or direct cyclization reactions, leading to the formation of fused ring systems.

Construction of Fused Pyridine Derivatives (e.g., pyridopyrimidines, naphthyridines)

The ortho-disposed aminomethyl and cyano groups are particularly well-suited for the construction of fused pyrimidine (B1678525) rings, leading to the formation of pyridopyrimidines. These bicyclic heterocycles are of significant interest due to their presence in a wide range of biologically active molecules, including kinase inhibitors. nih.govnih.govrsc.org The synthesis of pyridopyrimidines often involves the cyclization of an o-aminonicotinonitrile derivative with a suitable one-carbon synthon. rsc.org In a similar vein, this compound can serve as a precursor to pyridopyrimidines through intramolecular or intermolecular cyclization strategies.

Naphthyridines, another class of fused pyridine derivatives, are also accessible from appropriately substituted pyridine precursors. nih.gov The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, has been achieved starting from 4-aminonicotinonitrile. nih.gov This suggests that the aminomethyl group in this compound, after appropriate functional group manipulation, could participate in cyclization reactions to form the second pyridine ring of a naphthyridine system.

| Fused Heterocycle | Starting Material Analogue | Key Reaction Type | Ref. |

| Pyridopyrimidine | 2-Amino-3-cyanopyridine derivatives | Cyclization with one-carbon synthons | rsc.org |

| 1,6-Naphthyridin-2(1H)-one | 4-Aminonicotinonitrile | Condensation with malonates | nih.gov |

Synthesis of Multifunctionalized Compounds

The reactivity of the nitrile and aminomethyl groups allows for the introduction of various substituents, leading to the creation of multifunctionalized compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The aminomethyl group can be acylated, alkylated, or used in condensation reactions. This versatility allows for the synthesis of a diverse library of compounds with varied physicochemical properties. For instance, the synthesis of polysubstituted pyridines has been demonstrated starting from precursors with similar functionalities. scirp.org

Scaffold for Chemical Probe Development

A chemical scaffold is a core molecular structure upon which various substituents can be attached to create a library of related compounds. This compound is an excellent candidate for such a scaffold due to its modifiable functional groups.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. The derivatization of the aminomethyl and nitrile groups of this compound allows for a systematic exploration of how different substituents affect the compound's interaction with a biological target. For example, in studies on nicotine (B1678760) derivatives, substitution at the 6-position of the pyridine ring was found to modulate affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Similar SAR studies on derivatives of this compound could be envisioned to explore their potential biological activities. The synthesis of a series of derivatives with varying substituents on the aminomethyl nitrogen or modifications of the nitrile group would allow for the establishment of a comprehensive SAR. scirp.org

| Modification Site | Potential Derivatization Reaction | Purpose in SAR Study |

| Aminomethyl group | Acylation, Alkylation, Sulfonylation | Explore influence of size, lipophilicity, and electronics on activity. |

| Nitrile group | Hydrolysis to amide or acid, Reduction to amine | Investigate the role of hydrogen bonding and charge on binding. |

| Pyridine Ring | Further substitution (if possible) | Modulate electronic properties of the core scaffold. |

Precursor for Biologically Relevant Scaffolds

The pyridopyrimidine scaffold, which can be synthesized from this compound, is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. ed.ac.uknih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of drug discovery. ed.ac.uk The ability to synthesize pyridopyrimidine derivatives from this compound positions it as a valuable precursor for the discovery of new therapeutic agents. nih.gov For instance, various pyridopyrimidine derivatives have been synthesized and evaluated as inhibitors of kinases like EGFR and PIM-1. nih.govrsc.org

Role in Catalyst or Ligand Synthesis

The pyridine nitrogen and the aminomethyl group in this compound possess lone pairs of electrons that can coordinate to metal centers. This makes the compound and its derivatives potential ligands for the synthesis of metal complexes that can act as catalysts. The field of organometallic catalysis often utilizes nitrogen-containing heterocyclic ligands to tune the reactivity and selectivity of metal catalysts. While direct applications of this compound in catalysis are not extensively documented, related aminopyridine compounds have been used to synthesize a variety of metal complexes with interesting catalytic and material properties. sioc-journal.cn The bidentate nature of ligands derived from this scaffold could be exploited in the design of catalysts for a range of organic transformations.

Future Perspectives in the Research of 6 Aminomethyl 2 Methylnicotinonitrile

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for more environmentally benign and efficient processes. For 6-(aminomethyl)-2-methylnicotinonitrile, this translates to the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research into the green synthesis of pyridine (B92270) and nicotinonitrile derivatives has highlighted several promising avenues. researchgate.netnih.govacs.org Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields for various pyridine derivatives, offering a more energy-efficient alternative to conventional heating. nih.govacs.org The application of such techniques to the synthesis of this compound could lead to more rapid and sustainable production.

Biocatalysis represents another cornerstone of green chemistry with significant potential. The use of whole-cell biocatalysts or isolated enzymes can enable highly selective transformations under mild conditions, reducing the need for harsh reagents and protecting groups. rsc.orgukri.org For example, nitrile hydratase and amidase enzymes have been successfully used for the biotransformation of nitriles into amides and carboxylic acids, respectively. nih.gov Exploring enzymatic routes for the introduction or modification of the functional groups on the pyridine ring could offer a highly sustainable approach to synthesizing this compound and its analogs.

| Green Synthesis Approach | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govacs.org |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgukri.orgnih.gov |

| Green Catalysts | Reusability, reduced waste, improved efficiency. nih.gov |

| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. researchgate.net |

Exploration of Novel Chemical Transformations and Derivatizations

The inherent reactivity of the aminomethyl and nitrile functional groups in this compound provides a rich platform for the exploration of novel chemical transformations and the synthesis of a diverse range of derivatives.

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. numberanalytics.comchemistrysteps.com For example, reduction of the nitrile can yield a primary amine, leading to the corresponding diamine derivative. numberanalytics.com This transformation opens up possibilities for synthesizing novel ligands, polymers, or pharmaceutical scaffolds. Hydrolysis of the nitrile group can afford the corresponding carboxylic acid, providing another avenue for derivatization through esterification or amidation. numberanalytics.comlibretexts.org Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. numberanalytics.com

The primary amino group of the aminomethyl moiety is also ripe for chemical modification. nih.gov Acylation, alkylation, and arylation reactions can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. Derivatization with chiral reagents could also lead to the synthesis of enantiomerically pure compounds for applications in stereoselective catalysis or as chiral building blocks. nih.gov The combination of modifications at both the nitrile and amino groups could generate a vast library of novel compounds with potentially interesting biological or material properties. nih.gov

Recent studies on the nucleophilic recyclization of pyridinium (B92312) salts to form 2-methylnicotinonitrile derivatives also present an intriguing avenue for creating structural diversity. nih.govacs.orgacs.org

| Functional Group | Potential Transformation | Resulting Derivative |

| Nitrile | Reduction | 6-(Aminomethyl)-2-methylpyridine-3-carbaldehyde |

| Hydrolysis | 6-(Aminomethyl)-2-methylnicotinic acid | |

| Cycloaddition | Fused heterocyclic systems | |

| Aminomethyl | Acylation | N-acyl derivatives |

| Alkylation | N-alkyl derivatives | |

| Chiral Derivatization | Enantiomerically pure compounds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The synthesis of this compound is well-suited for such technological advancements.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the discovery and optimization of synthetic routes. researchgate.netnih.govwikipedia.orgchemspeed.com These platforms can perform a large number of experiments in parallel, systematically varying reaction conditions to identify the optimal parameters for the synthesis of this compound. This high-throughput approach can significantly reduce the time and resources required for process development. The integration of artificial intelligence and machine learning with these platforms has the potential to create intelligent systems that can predict reaction outcomes and autonomously design novel synthetic pathways. researchgate.netchemspeed.com

Advanced Characterization Techniques for In-Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced analytical techniques that allow for in-situ, real-time monitoring are poised to play a pivotal role in this endeavor.

Raman spectroscopy is a powerful, non-destructive technique that can provide detailed molecular information about a reaction mixture in real-time. rsc.orgresearchgate.netmdpi.comnih.gov By monitoring the characteristic vibrational modes of the reactants, intermediates, and products, it is possible to track the progress of the reaction and identify transient species. rsc.orgresearchgate.net This has been successfully applied to monitor reactions involving both pyridine and nitrile functionalities. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for reaction monitoring. ipb.ptresearchgate.netresearchgate.netmagritek.com Real-time NMR can provide quantitative data on the concentration of each species in the reaction mixture, allowing for the determination of reaction kinetics and the elucidation of complex reaction pathways. nih.gov The development of benchtop NMR spectrometers has made this technique more accessible for routine laboratory use. magritek.com

The data generated from these in-situ monitoring techniques can be used to build kinetic models of the synthesis of this compound, leading to a more fundamental understanding of the reaction and facilitating the development of more robust and efficient manufacturing processes.

| Analytical Technique | Information Gained | Application to this compound Synthesis |

| Raman Spectroscopy | Real-time tracking of functional group transformations, identification of intermediates. | Monitoring the formation of the pyridine ring and the introduction/modification of the aminomethyl and nitrile groups. rsc.orgresearchgate.netmdpi.com |

| NMR Spectroscopy | Quantitative analysis of reactants, products, and intermediates; determination of reaction kinetics. | Elucidating the reaction mechanism and optimizing reaction conditions for improved yield and purity. magritek.comnih.gov |

Q & A

Q. What are the optimized synthetic routes for 6-(Aminomethyl)-2-methylnicotinonitrile, and how do reaction conditions influence yield?

The synthesis of nicotinonitrile derivatives often involves palladium-catalyzed cyanation or reductive amination. For example, 6-Amino-5-methoxynicotinonitrile is synthesized via a palladium-catalyzed reaction of 5-bromo-3-methoxy-pyridin-2-amine with zinc cyanide in N,N-dimethylformamide under nitrogen . Adapting this method, this compound could be synthesized by substituting the methoxy group with a methyl group and optimizing reaction parameters (temperature, catalyst loading). Yield improvements (>80%) are achievable by controlling moisture levels and using inert atmospheres to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural elucidation of the pyridine ring and substituents.

- IR Spectroscopy : To confirm functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally similar compounds like 6-(4-Aminophenyl)-2-methoxy-4-phenyl-nicotinonitrile .

- Mass Spectrometry : Validate molecular weight (e.g., 133.15 g/mol for C₇H₇N₃ analogs) .

Q. What safety protocols are critical when handling this compound?

The compound’s hazards align with nicotinonitrile derivatives:

- Acute Toxicity : Oral LD₅₀ >300 mg/kg (Category 4).

- Skin/Eye Irritation : Use gloves and goggles; rinse with water for 15+ minutes upon contact .

- Respiratory Protection : Use fume hoods to avoid inhalation of fine particles .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in nucleophilic substitution?

The aminomethyl group at position 6 acts as an electron donor, enhancing ring activation for electrophilic substitution at position 4. Computational studies (e.g., PubChem’s DFT data for similar nitriles) show that methyl groups at position 2 sterically hinder ortho positions but stabilize intermediates in coupling reactions . For example, Suzuki-Miyaura coupling with aryl boronic acids requires precise control of steric effects and catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What methodologies resolve contradictions in reported biological activity data for nicotinonitrile derivatives?

Discrepancies in cytotoxicity or antimicrobial activity often arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

- Dose-Response Curves : Test across 3+ concentrations (e.g., 1–100 µM) to establish IC₅₀ values.

- Control for Solvent Artifacts : Use DMSO at <0.1% v/v to avoid false positives .

- Comparative Studies : Benchmark against 2-Amino-4,6-dimethylnicotinonitrile, which shows cytotoxic activity against HeLa cells (IC₅₀ = 12 µM) .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or cytochrome P450) identifies key interactions:

Q. What separation techniques are effective for purifying this compound from reaction mixtures?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Ethanol/water mixtures yield >95% purity.

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .

Theoretical and Methodological Frameworks

Q. How does the compound’s reactivity align with frontier molecular orbital (FMO) theory?

The HOMO-LUMO gap (calculated via Gaussian for analogs) predicts electrophilic attack at the nitrile group. Substituent effects lower the LUMO energy, facilitating nucleophilic additions. For example, methyl groups increase electron density, shifting the HOMO to -6.2 eV, enhancing stability in redox reactions .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.